15-Deoxyaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indaconitine is a diterpenoid alkaloid derived from the rhizomes of Aconitum plants, which belong to the Ranunculaceae family . These plants have been traditionally used in various medicinal applications, particularly in Chinese medicine. Indaconitine is known for its potent biological activities, including anti-inflammatory and anti-arrhythmic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical transformations. One notable method involves the conversion of aconitine to indaconitine by replacing a secondary hydroxyl group with hydrogen and substituting an imino-methyl group for the imino-ethyl group . This process involves several steps, including oxidation and reduction reactions.
Industrial Production Methods: Industrial production of indaconitine typically involves extraction from Aconitum plants followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves chromatographic techniques to isolate indaconitine from other alkaloids .
Analyse Chemischer Reaktionen
Types of Reactions: Indaconitine undergoes various chemical reactions, including:
Oxidation: Indaconitine can be oxidized to form indaconitoline, an α,β-unsaturated six-membered cyclic ketone.
Reduction: Reduction reactions can convert indaconitine to other derivatives by modifying its functional groups.
Substitution: Substitution reactions involve replacing specific groups within the indaconitine molecule to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chromic oxide is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is often employed for reduction reactions.
Solvents: Common solvents include ethanol, methanol, and acetonitrile.
Major Products:
Indaconitoline: Formed through oxidation of indaconitine.
Pseudaconine: Produced through hydrolysis of indaconitine.
Wissenschaftliche Forschungsanwendungen
Indaconitine has a wide range of applications in scientific research:
Wirkmechanismus
Indaconitine is part of a group of diterpenoid alkaloids that includes compounds like aconitine, delphinine, mesaconitine, and pseudaconitine . Compared to these compounds, indaconitine is unique in its specific structural modifications, such as the presence of an imino-methyl group instead of an imino-ethyl group . This structural difference contributes to its distinct biological activities and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Aconitine: Known for its potent toxic and analgesic effects.
Delphinine: Shares similar structural features with indaconitine but differs in its hydroxyl group configuration.
Mesaconitine: Another diterpenoid alkaloid with comparable pharmacological properties.
Pseudaconitine: Structurally related to indaconitine and used in similar research applications.
Indaconitine’s unique structural and functional properties make it a valuable compound for various scientific and medical research applications.
Eigenschaften
Molekularformel |
C34H47NO10 |
---|---|
Molekulargewicht |
629.7 g/mol |
IUPAC-Name |
[(1S,5S,8R,13R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31-,32-,33+,34-/m0/s1 |
InChI-Schlüssel |
PHDZNMWTZQPAEW-COUMZQBSSA-N |
Isomerische SMILES |
CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@]5(CC([C@]6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Kanonische SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.